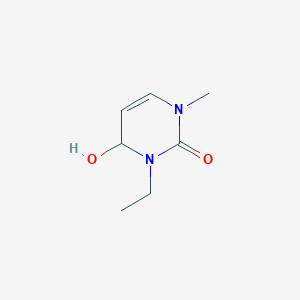
3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common approach might include the condensation of ethyl acetoacetate with urea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of more reduced forms of the compound.
Substitution: Various substitution reactions can occur, where different functional groups replace existing ones on the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules.
Biology
Biologically, it could be studied for its potential interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential, such as antiviral or anticancer activities.
Industry
Industrially, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for compounds like 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one
- 3-Ethyl-4-hydroxy-2-methyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
The unique structural features of 3-Ethyl-4-hydroxy-1-methyl-3,4-dihydropyrimidin-2(1H)-one, such as the specific positioning of the ethyl and methyl groups, might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
61851-58-9 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-1-methyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-9-6(10)4-5-8(2)7(9)11/h4-6,10H,3H2,1-2H3 |
InChI Key |
JKRUTDGDUFQXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C=CN(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















